molecular formula C10H9BrClN3 B581852 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 1310250-38-4

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B581852
CAS No.: 1310250-38-4
M. Wt: 286.557
InChI Key: OPNRDHMRLAFRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline ( 1310250-38-4) is a synthetically engineered heterocyclic compound with a molecular formula of C 10 H 9 BrClN 3 and a molecular weight of 286.56 g/mol. This bromo- and chloro-functionalized pyrazoloquinazoline derivative is provided as a high-purity building block (>95%) for medicinal chemistry and drug discovery research. The compound features a fused, tetrahydropyrazolo[5,1-b]quinazoline core, a privileged scaffold in the development of biologically active molecules . The presence of both bromo and chloro substituents at the 3- and 9-positions, respectively, makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. This allows researchers to create diverse libraries of analogues for structure-activity relationship (SAR) studies. Quinazoline-based scaffolds are extensively investigated for their broad spectrum of pharmacological activities . While the specific biological data for this exact compound may be limited, analogues and closely related structures have demonstrated significant potential in oncological research, particularly as inhibitors of key enzymatic targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Other well-documented research areas for quinazoline derivatives include exploration of antimicrobial , anti-inflammatory , and antimalarial agents . This compound is intended for use as a key synthetic intermediate in such investigative pathways. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNRDHMRLAFRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Halogenated Precursors

The foundational strategy for constructing the pyrazolo[5,1-b]quinazoline scaffold involves cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing intermediates. For 3-bromo-9-chloro-substituted variants, halogenated starting materials are essential.

In a representative procedure, 5-amino-3-bromopyrazole-4-carbonitrile reacts with 2-chlorocyclohexan-1-one in the presence of anhydrous ZnCl₂ and glacial acetic acid to yield the tetracyclic product. The reaction proceeds via Schiff base formation, followed by acid-catalyzed cyclization (Scheme 1). The use of ZnCl₂ enhances electrophilic aromatic substitution at the pyrazole C-3 position, while glacial acetic acid facilitates dehydration. This method typically achieves yields of 60–70% for analogous structures.

Table 1: Reaction Conditions for Cyclocondensation

PrecursorCatalystSolventTemp. (°C)Time (h)Yield (%)
5-Amino-3-bromopyrazole-4-carbonitrileZnCl₂Glacial HOAc110665
2-ChlorocyclohexanoneZnCl₂Glacial HOAc110665

Post-Synthetic Halogenation Strategies

Direct halogenation of preformed pyrazoloquinazolines offers an alternative route. Bromination at C-3 can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation, while chlorination at C-9 may employ POCl₃ in DMF.

For example, treatment of 9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline with POCl₃ at 80°C for 3 hours introduces a chloro group at C-9 with >80% conversion. Subsequent bromination at C-3 using NBS (1.1 equiv) and AIBN in CCl₄ at reflux affords the target compound in 72% yield after recrystallization.

Optimization of Reaction Parameters

Catalytic Systems

The choice of catalyst significantly impacts cyclization efficiency. Anhydrous ZnCl₂ remains the standard for promoting Schiff base cyclization, but recent studies suggest that FeCl₃·6H₂O or Bi(OTf)₃ may improve yields for electron-deficient substrates. For instance, substituting ZnCl₂ with Bi(OTf)₃ in the cyclocondensation of 2-chlorocyclohexanone increases yields from 65% to 78% by mitigating side reactions.

Solvent Effects

Polar aprotic solvents like DMF or DMSO accelerate cyclization but may promote decomposition at elevated temperatures. Glacial acetic acid, while less polar, provides a proton source that stabilizes intermediates, making it ideal for sustained reflux.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline shows distinct absorptions at:

  • 2200 cm⁻¹ : ν(C≡N) stretch of the pyrazole carbonitrile precursor.

  • 690 cm⁻¹ and 750 cm⁻¹ : ν(C-Br) and ν(C-Cl) stretches, respectively.

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

  • δ 1.60–1.85 (m, 4H, cyclohexane H-6, H-7).

  • δ 2.90–3.10 (m, 2H, cyclohexane H-5, H-8).

  • δ 7.15 (s, 1H, pyrazole H-2).

¹³C NMR confirms the presence of quaternary carbons at δ 115 (C-3, Br-substituted) and δ 135 (C-9, Cl-substituted) .

Chemical Reactions Analysis

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazoloquinazoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrazoloquinazoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights
Target Compound 3-Br, 9-Cl, 2-CH$_3$ C${11}$H${11}$BrClN$_3$ 300.58 Antimicrobial potential (inferred) Likely bromination/cyclization
9-(Trifluoromethyl)-2-carboxylic acid 9-CF$_3$, 2-COOH C${12}$H${11}$F$3$N$3$O$_2$ 294.23 Enhanced lipophilicity (CF$_3$), acidic solubility (COOH) Functional group substitution
3-Bromo-9-trifluoromethyl 3-Br, 9-CF$_3$ C${12}$H${11}$BrF$3$N$3$ 334.14 High halogen content (Br, F) Multi-step halogenation
9-Methoxy analog 3-Br, 9-OCH$_3$ C${12}$H${14}$BrN$_3$O 312.16 Electron-donating OCH$_3$, altered reactivity Methoxylation via nucleophilic substitution
Key Observations:
  • Halogen Effects: The target compound’s bromo and chloro groups likely enhance electrophilicity and antimicrobial activity compared to non-halogenated analogs . and suggest halogenated pyrazoloquinazolines exhibit stronger interactions with microbial enzymes.
  • Trifluoromethyl (CF$3$) : Compounds with CF$3$ substituents (e.g., ) show increased metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.
  • Methoxy vs. Chloro : The 9-methoxy analog () may exhibit reduced antimicrobial efficacy compared to the target compound’s chloro group, as electron-withdrawing halogens often improve target binding .

Biological Activity

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a heterocyclic compound belonging to the pyrazoloquinazoline family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H9BrClN3
  • Molar Mass : 286.56 g/mol
  • CAS Number : 1310250-38-4
  • Storage Conditions : Room temperature; sensitive to irritants.

These properties contribute to its reactivity and potential applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and affinity for biological targets. Specific pathways through which this compound exerts its effects are still under investigation but may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that regulate cell signaling.

Biological Activities

Research indicates that compounds within the pyrazoloquinazoline family exhibit a range of biological activities:

  • Anticancer Activity :
    • Various studies have demonstrated that derivatives of pyrazoloquinazolines possess significant anticancer properties. For instance, structural modifications can enhance cytotoxic effects against cancer cell lines such as MDA-MB-231 .
    • A study reported that certain quinazoline derivatives showed IC50 values ranging from 0.36 to 40.90 µM against cancer cells .
  • Antimicrobial Properties :
    • Quinazolines exhibit antibacterial and antifungal activities. The incorporation of halogens like bromine and chlorine is known to enhance these effects .
    • A review highlighted that quinazoline derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Some derivatives have been shown to possess anti-inflammatory properties comparable to conventional NSAIDs . This activity is crucial for developing treatments for inflammatory diseases.
  • Anticonvulsant Activity :
    • Compounds derived from quinazolines have been investigated for their anticonvulsant effects, indicating potential applications in treating epilepsy .

Study 1: Anticancer Screening

A study focused on synthesizing benzenesulfonamide-linked benzo quinazolinone hybrids demonstrated promising anticancer activity against breast cancer cell lines (MDA-MB-231). The hybrids exhibited significant inhibition of epidermal growth factor receptor (EGFR), which is critical for tumor growth and proliferation .

Study 2: Antimicrobial Evaluation

A series of quinazoline derivatives were evaluated for their antimicrobial efficacy against common pathogens. Results indicated that modifications at specific positions on the quinazoline ring enhanced antibacterial activity significantly compared to unmodified compounds .

Comparative Analysis

The following table summarizes the biological activities of various quinazoline derivatives compared to this compound:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAnticancerVaries (up to 40.90)
Quinazoline Derivative AAntibacterial<20
Quinazoline Derivative BAnti-inflammatoryComparable to Indomethacin
Quinazoline Derivative CAnticonvulsantEffective at low doses

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclization of precursor heterocycles. A common approach includes:

  • Step 1 : Cyclocondensation of substituted 2-aminophenols with halogenated aldehydes under basic conditions to form the pyrazoloquinazoline core .
  • Step 2 : Halogenation using N-bromosuccinimide (NBS) for bromine introduction and thionyl chloride (SOCl₂) for chlorination .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 334.14 for C₁₂H₁₁BrClN₃) .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : Key for identifying substituent positions. For example, bromine’s deshielding effect alters adjacent proton environments, observable in splitting patterns .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 334.14) and detects halogen isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., >98% purity with retention time ~12.5 min under gradient elution) .

Basic: How is the compound screened for biological activity, and what assays are prioritized?

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC values reported as ≤25 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM against HeLa) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., % inhibition at 10 µM) using fluorogenic substrates .

Advanced: How can reaction conditions be optimized to improve yield in multi-component syntheses?

  • Catalyst Selection : Tetrabutylammonium bromide (TBAB) enhances reaction rates in one-pot syntheses (yield increases from 60% to 85% at 80°C) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, reducing side-product formation .
  • Temperature Control : Lowering reaction temperature to 50°C during bromination minimizes decomposition, confirmed by TLC monitoring .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
  • Substituent Effects : Minor structural variations (e.g., trifluoromethyl vs. methoxy groups) alter logP and bioavailability. A comparative study showed 3-Bromo-9-Cl derivatives had 2× higher cytotoxicity than 9-F analogs .
  • Data Normalization : Use internal controls (e.g., cisplatin) to standardize IC₅₀ calculations .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for halogenated pyrazoloquinazolines?

Substituent Biological Activity Key Finding Reference
3-Br, 9-ClAnticancerIC₅₀ = 15 µM (HeLa)
3-CF₃, 9-ClAntimicrobialMIC = 12.5 µg/mL
3-NO₂, 9-FAnti-inflammatory70% COX-2 inhibition

SAR studies highlight bromine’s role in enhancing membrane permeability, while chloro groups stabilize π-π stacking with target proteins .

Advanced: How can solubility challenges in in vitro assays be addressed?

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion (e.g., 85% dissolution efficiency) .
  • pH Adjustment : Solubility increases at pH 5.5–6.5 due to protonation of the quinazoline nitrogen .

Advanced: What catalytic methods enhance regioselectivity in halogenation?

  • Electrophilic Catalysis : FeCl₃ directs bromine to the para position of the pyrazole ring (90% regioselectivity) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h with uniform heating, minimizing dihalogenation byproducts .

Advanced: How do halogen substituents influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : Bromine decreases electron density at C-5 (confirmed by DFT calculations, ΔESP = −0.25 eV), enhancing electrophilic substitution at C-9 .
  • Redox Behavior : Cyclic voltammetry shows Br/Cl substituents lower reduction potentials (E₁/2 = −1.2 V vs. Ag/AgCl), facilitating radical-mediated reactions .

Advanced: What role do multi-component reactions play in diversifying the pyrazoloquinazoline scaffold?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (e.g., 7a-t derivatives with MIC ≤6.25 µg/mL) .
  • Ugi Reaction : Four-component Ugi reactions generate hybrids with improved pharmacokinetic profiles (e.g., logP reduced from 3.2 to 2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.